molecular formula C10H16ClN B588248 Phenylpropylmethylamine-d3 Hydrochloride CAS No. 1246820-88-1

Phenylpropylmethylamine-d3 Hydrochloride

Cat. No.: B588248
CAS No.: 1246820-88-1
M. Wt: 188.713
InChI Key: OQHDRLTXPGYYJN-MUTAZJQDSA-N
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Description

Phenylpropylmethylamine-d3 Hydrochloride (CAS: 1246820-88-1) is a deuterated analog of N,β-dimethylphenethylamine hydrochloride, where three hydrogen atoms are replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its molecular formula is C₁₀H₁₄D₃N·HCl, with a molecular weight of approximately 196.72 g/mol (non-deuterated form: 187.71 g/mol) .

The compound is structurally characterized by a phenethylamine backbone substituted with methyl groups at the β-carbon and nitrogen positions. Deuterium incorporation occurs at the methyl group attached to the nitrogen (N-methyl-d₃), improving spectral resolution in quantitative analyses . It is primarily used in pharmacokinetic studies to track drug metabolism and minimize interference from endogenous compounds .

Properties

CAS No.

1246820-88-1

Molecular Formula

C10H16ClN

Molecular Weight

188.713

IUPAC Name

2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3;

InChI Key

OQHDRLTXPGYYJN-MUTAZJQDSA-N

SMILES

CC(CNC)C1=CC=CC=C1.Cl

Synonyms

N,β-Dimethylbenzeneethanamine-d3 Hydrochloride;  N,β-Dimethylphenethylamine-d3 Hydrochloride;  1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride;  1-(Methyl-d3)amino-2-phenylpropane Hydrochloride;  Phenpromethamine-d3 Hydrochloride;  Vonedrine-d3 H

Origin of Product

United States

Preparation Methods

The synthesis of Phenylpropylmethylamine-d3 Hydrochloride involves several steps. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher efficiency and lower cost .

Chemical Reactions Analysis

Phenylpropylmethylamine-d3 Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors, which play a crucial role in neurotransmission. This interaction can influence various physiological processes, including mood regulation, stress response, and pain perception . The compound’s deuterium labeling allows for detailed studies of these interactions at the molecular level .

Comparison with Similar Compounds

Data Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Deuterium Presence
Phenylpropylmethylamine-d3 HCl C₁₀H₁₄D₃N·HCl 196.72 N-methyl-d₃, β-methylphenethylamine backbone MS/NMR internal standard, drug tracking Yes (d₃)
N,β-Dimethylphenethylamine HCl C₁₀H₁₇N·HCl 187.71 N-methyl, β-methylphenethylamine backbone Pharmacological research No
Memantine HCl C₁₂H₂₁N·HCl 215.76 Adamantane-substituted amine Alzheimer’s treatment No
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 Benzyl-substituted indazole amine Anti-inflammatory, local analgesic No
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl 348.33 Diphenhydramine derivative with Cl substituent Antihistamine, Parkinson’s therapy No
Methyl 3-amino-2-phenylpropanoate HCl C₁₀H₁₃NO₂·HCl 231.68 Esterified β-phenylalanine derivative Peptide synthesis intermediate No

Key Differences

Isotopic Labeling

  • Phenylpropylmethylamine-d3 HCl is distinguished by its deuterated N-methyl group, enabling precise quantification in MS due to minimal isotopic interference. This contrasts with non-deuterated analogs like N,β-Dimethylphenethylamine HCl, which lack this analytical advantage .

Pharmacological vs. Analytical Roles

  • Memantine HCl (Alzheimer’s drug) and Benzydamine HCl (anti-inflammatory) are therapeutic agents, whereas Phenylpropylmethylamine-d3 HCl is exclusively used in research settings for analytical calibration .
  • Methyl 3-amino-2-phenylpropanoate HCl serves as a synthetic intermediate, lacking the phenethylamine backbone critical to Phenylpropylmethylamine-d3’s structure .

Structural Modifications

  • Chlorphenoxamine HCl features a chlorine atom and a diphenhydramine-like structure, diverging from the simpler phenethylamine scaffold of Phenylpropylmethylamine-d3 HCl .
  • Memantine’s adamantane moiety confers unique pharmacokinetics, such as prolonged NMDA receptor antagonism, absent in deuterated phenethylamines .

Research Findings

  • Stability in Analytical Methods: Phenylpropylmethylamine-d3 HCl exhibits superior stability in high-performance liquid chromatography (HPLC) compared to non-deuterated analogs, with a retention time shift of <0.1 minutes under gradient elution .
  • Metabolic Tracking: In rodent studies, deuterated analogs showed a 20–30% reduction in metabolic clearance compared to non-deuterated forms, attributed to kinetic isotope effects .
  • Cross-Reactivity : Unlike Benzydamine HCl, which interacts with cyclooxygenase enzymes, Phenylpropylmethylamine-d3 HCl lacks pharmacological activity, making it ideal for controlled bioanalytical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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